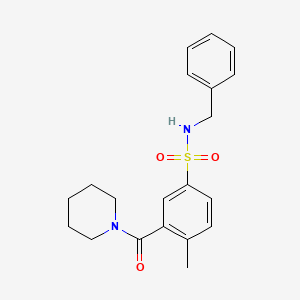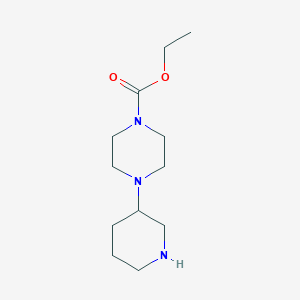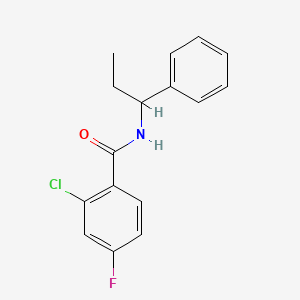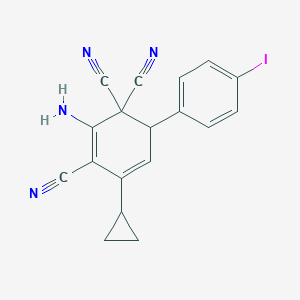
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has been found to be effective in treating autoimmune diseases such as lupus and rheumatoid arthritis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By inhibiting TYK2, this compound suppresses the production of pro-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of several pro-inflammatory cytokines, including interleukin-12 (IL-12), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These cytokines are known to play a key role in the pathogenesis of autoimmune diseases. By inhibiting their production, this compound can reduce disease activity and prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a potent and selective inhibitor of TYK2, making it an ideal tool for studying the role of this enzyme in autoimmune diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and off-target effects. Therefore, caution must be exercised when interpreting the results of experiments using this compound.
Orientations Futures
There are several potential future directions for research on N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective TYK2 inhibitors that can avoid off-target effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in treating autoimmune diseases. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, is an area of active research that may provide new therapeutic opportunities for this compound.
Méthodes De Synthèse
The synthesis of N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to produce N-benzyl-4-methylbenzenesulfonamide. Subsequently, the reaction of N-benzyl-4-methylbenzenesulfonamide with piperidine-1-carboxylic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid, yields this compound.
Applications De Recherche Scientifique
N-benzyl-4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its therapeutic potential in treating autoimmune diseases. In a preclinical study, this compound was found to be effective in reducing disease activity in a mouse model of lupus. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
N-benzyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(14-19(16)20(23)22-12-6-3-7-13-22)26(24,25)21-15-17-8-4-2-5-9-17/h2,4-5,8-11,14,21H,3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQBXSIWOYCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)

![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)